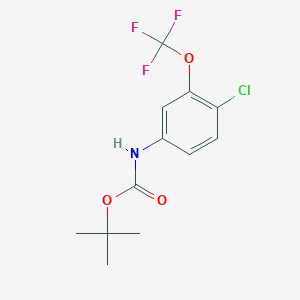
tert-Butyl (4-chloro-3-(trifluoromethoxy)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-chloro-3-(trifluoromethoxy)phenyl)carbamate is an organic compound that features a tert-butyl group, a chloro substituent, and a trifluoromethoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-chloro-3-(trifluoromethoxy)phenyl)carbamate typically involves the reaction of 4-chloro-3-(trifluoromethoxy)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, providing a more sustainable and versatile method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-chloro-3-(trifluoromethoxy)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding carbamates, while oxidation reactions can produce compounds with higher oxidation states.
Applications De Recherche Scientifique
tert-Butyl (4-chloro-3-(trifluoromethoxy)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl (4-chloro-3-(trifluoromethoxy)phenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro substituent can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3-(trifluoromethoxy)phenyl)carbamate
- tert-Butyl (4-chloro-2-(trifluoromethoxy)phenyl)carbamate
- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
Uniqueness
tert-Butyl (4-chloro-3-(trifluoromethoxy)phenyl)carbamate is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the phenyl ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C12H13ClF3NO3 |
|---|---|
Poids moléculaire |
311.68 g/mol |
Nom IUPAC |
tert-butyl N-[4-chloro-3-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C12H13ClF3NO3/c1-11(2,3)20-10(18)17-7-4-5-8(13)9(6-7)19-12(14,15)16/h4-6H,1-3H3,(H,17,18) |
Clé InChI |
MSJAEWLVYXBLHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)


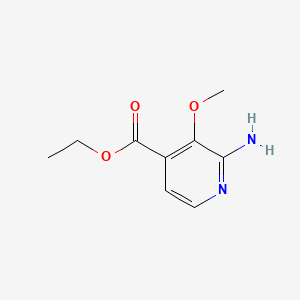
![1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]](/img/structure/B13662296.png)
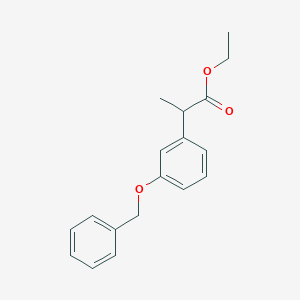
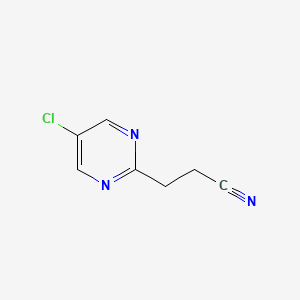
![5-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13662323.png)
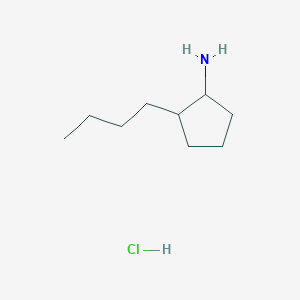
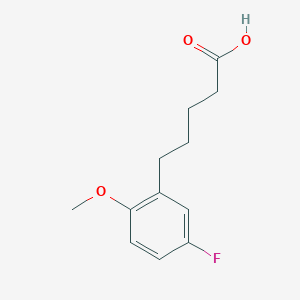
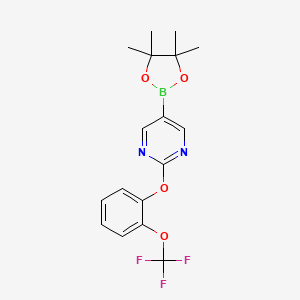

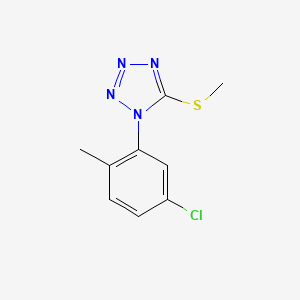
![6-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13662353.png)
